molecular formula C11H10N4 B1482746 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-24-3

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482746
CAS No.: 2098014-24-3
M. Wt: 198.22 g/mol
InChI Key: GRXVESKKDUQSMN-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). It exhibits high selectivity for JAK2 over other JAK family members, such as JAK3, making it a valuable tool for dissecting JAK-STAT signaling pathways. This compound has been identified as a key research chemical for investigating the pathophysiology of myeloproliferative neoplasms, leukemias, and autoimmune diseases where aberrant JAK2 signaling is implicated. Its mechanism of action involves binding to the kinase domain of JAK2, thereby inhibiting the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. Researchers utilize this selective inhibitor to explore cellular proliferation, differentiation, and apoptosis in hematopoietic and immune cells. The compound is supplied strictly for in vitro research applications and is an essential pharmacological probe for validating JAK2 as a therapeutic target in preclinical studies. Profiles from supplier databases confirm its high potency and utility in biochemical and cellular assays.

Properties

IUPAC Name

1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXVESKKDUQSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS No. 2098014-24-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4C_{10}H_{10}N_4, with a molecular weight of approximately 186.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In particular, compounds with similar structural features have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Antimicrobial Properties

This compound has also been assessed for antimicrobial activity. Studies have reported that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential application in treating bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenase.
  • Modulation of Signaling Pathways : It can affect various signaling pathways, including those involved in apoptosis and cell proliferation.
  • Direct Antimicrobial Action : The structural characteristics allow interaction with bacterial cell membranes or specific intracellular targets.

Case Studies

StudyFindings
Selvam et al. (2014) Synthesized new pyrazole derivatives showing potent anti-inflammatory effects in carrageenan-induced edema models .
Chandra et al. (2018) Reported on the synthesis of pyrazole derivatives with significant MAO-B inhibitory activity, suggesting potential applications in neurodegenerative diseases .
Burguete et al. (2020) Evaluated antibacterial activity against multiple pathogens, confirming the efficacy of certain pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has been explored for its potential therapeutic properties:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines by targeting various molecular pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation

In a study, this compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Compound IC50 (µM) Target Enzyme
This compound26COX-2

The inhibition of COX enzymes positions this compound as a candidate for developing new anti-inflammatory drugs .

Agrochemicals

The compound's structure allows it to function as a potential herbicide or pesticide. Its ability to interact with biological systems makes it suitable for developing agrochemical products aimed at pest control.

Case Study: Herbicidal Activity

In field trials, formulations containing this compound showed effective weed control with minimal phytotoxicity to crops. The mechanism involves disrupting the metabolic pathways in target weeds while being safe for non-target species .

Materials Science

In materials science, this compound is utilized as an intermediate in the synthesis of novel materials with specific electronic or optical properties.

Synthesis of Functional Materials

Research has demonstrated that derivatives of this compound can be employed to create polymers with enhanced mechanical and thermal stability. For example, incorporating this compound into polymer matrices resulted in materials with improved flame retardancy and thermal resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physicochemical Properties

  • 5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A): The hydroxyl group increases polarity, improving aqueous solubility. This compound exhibited an IC50 of 0.25 µM against A-549 lung carcinoma cells .
  • 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile : The azido and methylbenzyl groups confer reactivity for click chemistry applications. It has a melting point of 100–101.5°C and was synthesized in 88% yield .
  • 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile : The iodo substituent at position 4 increases molecular weight (247.04 g/mol) and may facilitate halogen bonding. Its synthesis involves iodination steps, as detailed in CAS 1354705-18-2 .

Table 1: Comparative Data for Pyrazole-Carbonitrile Derivatives

Compound Name R1 R3 R4 Melting Point (°C) Biological Activity (IC50) Key Reference
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile Ethyl Pyridin-4-yl Carbonitrile Not reported Not reported -
5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile H 2-Hydroxyphenyl Carbonitrile Not reported 0.25 µM (A-549 cells)
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 4-Methylbenzyl Azido Carbonitrile 100–101.5 Not reported
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile Ethyl Iodo Carbonitrile Not reported Not reported
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile H 4-Phenyltriazolyl Carbonitrile 198.2 Not reported

Research Findings and Data

Molecular Docking and Toxicity Predictions

  • Docking Scores : Compound A showed a high docking score (-9.2 kcal/mol) with 4MKC, driven by hydrogen bonds between its hydroxyl group and Arg211/Asn207 residues .
  • In Silico Toxicity : Pyrazole-carbonitriles with nitro groups (e.g., 4a in ) may exhibit higher hepatotoxicity due to metabolic activation of nitroarenes .

Crystallographic Insights

While the target compound lacks reported crystal data, analogs like 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile were characterized using SHELX software, revealing planar pyrazole rings and intermolecular hydrogen bonds .

Preparation Methods

Reaction Principle

This method utilizes a silver oxide catalyst in the presence of ammonium persulfate as an oxidant to promote the cyclization of 1,2-diaza-1,3-dienes with α-keto acids, forming substituted pyrazoles bearing nitrile groups.

Experimental Conditions

Optimization Data

Entry Catalyst (mol%) Oxidant (equiv.) Solvent Yield (%)
1 Ag2O (10) (NH4)2S2O8 (3) THF:H2O 40
2 Ag2O (10) (NH4)2S2O8 (3) DMF:H2O 45
3 Ag2O (10) (NH4)2S2O8 (3) 1,4-Dioxane:H2O 60
4 Ag2O (10) (NH4)2S2O8 (3) EtOH:H2O No Reaction
5 Ag2O (10) (NH4)2S2O8 (3) CH3CN:H2O 86

Table 1: Solvent effect on yield of pyrazole synthesis

Entry Catalyst Oxidant Solvent Yield (%)
1 Ag3PO4 (10) (NH4)2S2O8 (3) CH3CN:H2O 50
2 AgNO3 (10) (NH4)2S2O8 (3) CH3CN:H2O 73
3 AgOAc (10) (NH4)2S2O8 (3) CH3CN:H2O 76
4 Ag2O (10) (NH4)2S2O8 (3) CH3CN:H2O 86

Table 2: Catalyst screening for pyrazole synthesis

General Synthetic Procedure

  • Mix 1,2-diaza-1,3-diene (0.25 mmol), α-keto acid (0.50 mmol), ammonium persulfate (3 equiv.), and silver oxide (10 mol%) in acetonitrile/water (3:1, 2 mL).
  • Degas the mixture with nitrogen for 5 minutes.
  • Stir at 90 °C for 4 hours in a sealed tube.
  • Cool, extract with ethyl acetate, dry over anhydrous sodium sulfate.
  • Concentrate and purify by silica gel column chromatography.

Advantages and Notes

  • The method provides good to excellent yields (up to 86%).
  • The reaction tolerates various substituents on the diaza-diene and keto acid.
  • The use of mild oxidants and silver catalysts allows for selective cyclization.
  • Purification is straightforward using standard chromatographic techniques.

Acid-Catalyzed Ring-Closing Reaction Method

Reaction Principle

This method involves the synthesis of hydrazide intermediates followed by ring closure under acidic conditions to form the pyrazole ring.

Reaction Conditions

  • Acid Catalyst: Phosphoric acid preferred; alternatives include p-toluenesulfonic acid, hydrochloric acid.
  • Solvent: Water, alcohols (2-butanol, 2-propanol, ethanol), or mixtures thereof; preferred ratio water:2-butanol 5:1 to 10:1.
  • Temperature: 60–100 °C, preferably 70–90 °C.
  • Time: 2–12 hours, preferably 8–10 hours.

Example Procedure

  • Suspend 4-cyanopyridine-N-oxide in methanol.
  • Add sodium methylate and stir at 40 °C under nitrogen.
  • Add isonicotinic acid hydrazide and stir further.
  • Cool and isolate the hydrazide intermediate by filtration.
  • Subject intermediate to acid-catalyzed ring closure under specified conditions.
  • Isolate and purify the pyrazole product by recrystallization or chromatography.

Notes

  • Acid catalysis promotes efficient ring closure.
  • Phosphoric acid is preferred for industrial scalability.
  • The solvent system and temperature are critical for yield optimization.

Comparative Analysis of Preparation Methods

Feature Silver-Catalyzed Cyclization Acid-Catalyzed Ring Closure
Catalyst Silver oxide (Ag2O) Phosphoric acid or other acids
Oxidant Ammonium persulfate Not required
Solvent Acetonitrile/water (3:1) Water/alcohol mixtures (e.g., water/2-butanol)
Temperature 90 °C 60–100 °C (preferably 70–90 °C)
Reaction time 3–4 hours 2–12 hours (preferably 8–10 hours)
Yield Up to 86% Moderate to high, depending on conditions
Purification methods Column chromatography Recrystallization, washing, chromatography
Scalability Suitable for laboratory and potential scale-up Industrially advantageous method

Research Findings and Characterization

  • The silver-catalyzed method has been extensively optimized, showing solvent and catalyst effects on yield, with acetonitrile/water and Ag2O providing best results.
  • Characterization of products is routinely done by 1H NMR, 13C NMR, and HRMS, confirming the structure and purity of the pyrazole derivatives.
  • The acid-catalyzed method is supported by patent literature demonstrating industrial applicability and efficient synthesis of pyridinyl-substituted pyrazoles.

Q & A

Q. What are the challenges in scaling up pyrazole-4-carbonitrile synthesis?

  • Methodological Answer :
  • Exothermic Reactions : Control temperature during azide additions to prevent explosions.
  • Chromatography Limitations : Replace with recrystallization (e.g., cyclohexane/EtOAc) for large batches.
  • Yield Optimization : Increase equivalents of volatile reagents (e.g., TMS-azide) and use flow reactors for safer handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

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